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molecular formula C11H20N2O5S B1266063 (4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate CAS No. 25646-77-9

(4-Ammonio-m-tolyl)ethyl(2-hydroxyethyl)ammonium sulphate

Cat. No. B1266063
M. Wt: 292.35 g/mol
InChI Key: GVEYRUKUJCHJSR-UHFFFAOYSA-N
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Patent
US04009205

Procedure details

23.6g (0.1 mole) of 4-acetamino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline were dissolved in 30g of 50% sulfuric acid. The system was reacted for 5 hours at 80° to 100° C while stirring, and then put into 300 ml of isopropyl alcohol and stirred therein while cooling. Crystals separated out, which were then filtered and dried to obtain 22.2g of 4-amino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline sulfate.
Name
4-acetamino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
30g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:16]=[CH:15][C:8]([N:9]([CH2:12][CH2:13][OH:14])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:17])C(C)=O.C(O)(C)C.[S:22](=[O:26])(=[O:25])([OH:24])[OH:23]>>[S:22]([OH:26])([OH:25])(=[O:24])=[O:23].[NH2:1][C:5]1[CH:16]=[CH:15][C:8]([N:9]([CH2:12][CH2:13][OH:14])[CH2:10][CH3:11])=[CH:7][C:6]=1[CH3:17] |f:3.4|

Inputs

Step One
Name
4-acetamino-3-methyl-N-(β-hydroxyethyl)-N-ethylaniline
Quantity
23.6 g
Type
reactant
Smiles
N(C(=O)C)C1=C(C=C(N(CC)CCO)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
30g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was reacted for 5 hours at 80° to 100° C
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
Crystals separated out
FILTRATION
Type
FILTRATION
Details
which were then filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC1=C(C=C(N(CC)CCO)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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